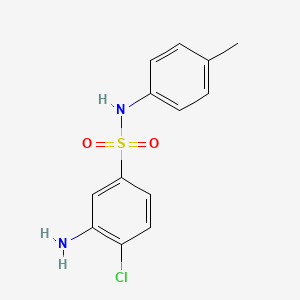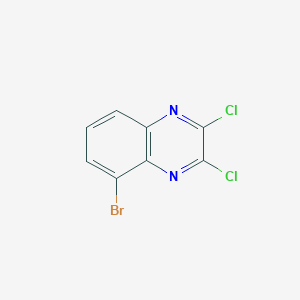
5-Bromo-2,3-dichloroquinoxaline
Vue d'ensemble
Description
5-Bromo-2,3-dichloroquinoxaline is a heterocyclic compound with a molecular formula of C8H3BrCl2N2 . It has a molecular weight of 277.93 g/mol .
Synthesis Analysis
The synthesis of this compound involves functionalization of 2,3-dichloroquinoxaline with a variety of sulfur and/or nitrogen nucleophiles . For example, 2,3-dichloroquinoxaline can be used to synthesize a variety of mono or disubstituted quinoxalines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 277.93 g/mol .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
La 5-Bromo-2,3-dichloroquinoxaline sert de bloc de construction polyvalent dans la synthèse de divers composés hétérocycliques. En raison de ses groupes halogènes réactifs, elle peut subir des réactions de substitution aromatique nucléophile, permettant l’introduction de différents nucléophiles et la formation de structures hétérocycliques diverses .
Développement de produits pharmaceutiques
La réactivité du composé le rend précieux dans la recherche pharmaceutique, où il est utilisé pour créer de nouveaux dérivés de la quinoxaline aux propriétés thérapeutiques potentielles. Ces dérivés sont explorés pour leurs activités biologiques, notamment les effets antiviraux, antibactériens et anticancéreux .
Applications en science des matériaux
En science des matériaux, la this compound est utilisée pour synthétiser des composés organiques qui peuvent servir de matériaux conducteurs, de semi-conducteurs ou de composants dans les diodes électroluminescentes (LED). Sa capacité à former des systèmes pi-conjugués stables est particulièrement utile pour créer des matériaux aux propriétés électroniques souhaitables .
Synthèse chimique
Ce composé est un intermédiaire clé en synthèse chimique, en particulier dans la préparation de molécules complexes. Ses atomes d’halogène sont des sites réactifs qui peuvent être substitués par divers groupes fonctionnels, permettant la construction d’une large gamme d’entités chimiques .
Chromatographie
La this compound a été utilisée dans la synthèse en phase solide de phases stationnaires chirales pour la chromatographie liquide haute performance (HPLC). Ces phases stationnaires sont cruciales pour la séparation des énantiomères en chimie analytique .
Chimie analytique
Les chercheurs utilisent la this compound pour développer des méthodes analytiques sensibles et sélectives. Elle peut faire partie des agents de dérivatisation utilisés dans la détection et la quantification de divers analytes dans des mélanges complexes .
Études biologiques
Dans les études biologiques, les dérivés de la this compound sont étudiés pour leurs interactions avec les macromolécules biologiques. Cette recherche peut conduire à une meilleure compréhension des mécanismes de la maladie et au développement d’outils de diagnostic .
Innovations technologiques
Les propriétés électroniques des dérivés de la quinoxaline font d’eux des candidats pour une utilisation dans des applications technologiques telles que les photovoltaïques organiques et les capteurs. La structure du composé permet de peaufiner ses caractéristiques électroniques, ce qui est essentiel pour optimiser les performances des dispositifs .
Safety and Hazards
Orientations Futures
Quinoxalines, including 5-Bromo-2,3-dichloroquinoxaline, have garnered much interest due to their wide range of applications. They have several prominent pharmacological effects and have become a crucial component in drugs used to treat various diseases . Therefore, the future directions of this compound could involve further exploration of its potential uses in medicinal chemistry .
Mécanisme D'action
Target of Action
Quinoxaline derivatives, a family to which 5-bromo-2,3-dichloroquinoxaline belongs, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that quinoxaline derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
5-Bromo-2,3-dichloroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with caspases, which are enzymes involved in apoptosis (programmed cell death). The interaction between this compound and caspases can modulate the apoptotic pathways, making it a potential candidate for cancer research . Additionally, this compound can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling and regulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and growth . Furthermore, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic benefits without significant adverse effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can lead to changes in the metabolic flux and levels of metabolites within the cell . Additionally, this compound can affect the redox balance within the cell by modulating the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize within the mitochondria, affecting mitochondrial function and energy production .
Propriétés
IUPAC Name |
5-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMFLJROEFRGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


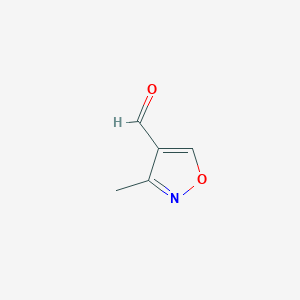
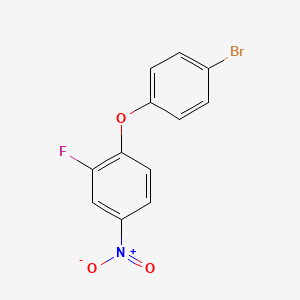
![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)
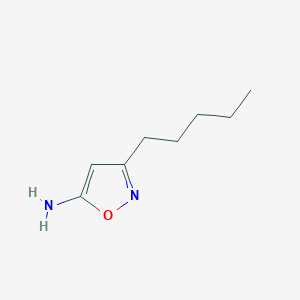
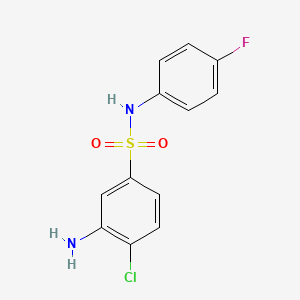
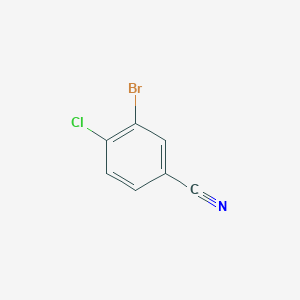
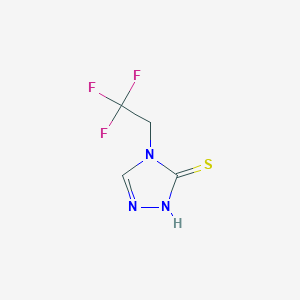
![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)
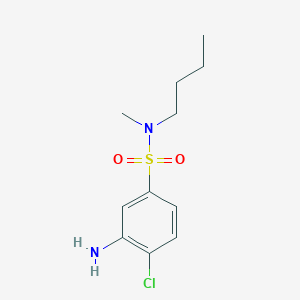
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)


